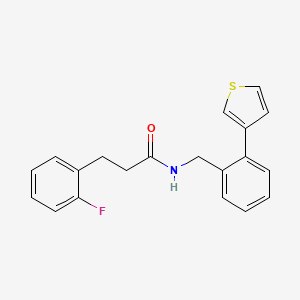

3-(2-fluorophenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2-fluorophenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in treating B-cell malignancies. This compound belongs to the class of drugs called Bruton's tyrosine kinase (BTK) inhibitors. BTK is a key enzyme in the B-cell receptor signaling pathway, and its inhibition has been linked to the suppression of B-cell proliferation and survival.

Applications De Recherche Scientifique

The compound "3-(2-fluorophenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide" combines elements of fluorophenyl and thiophenyl groups, which are of significant interest in medicinal chemistry and organic synthesis. While specific studies directly on this compound were not identified, insights can be drawn from research on related fluorophenyl and thiophenyl derivatives.

Synthesis and Biological Interest of Thiophene Derivatives

Thiophene derivatives, such as those related to "this compound", exhibit a wide range of therapeutic properties. Literature review on thiophene structure-activity relationships highlights the diverse molecular structures and therapeutic properties, indicating no consistent superiority of any molecular structure upon modification, including changes in the thiophene ring (Drehsen & Engel, 1983).

Chemical Synthesis of Fluorophenyl Derivatives

Fluorophenyl groups, as part of the compound , are key intermediates in synthesizing materials like flurbiprofen, demonstrating the importance of practical synthesis methods for these derivatives. A study on 2-Fluoro-4-bromobiphenyl, a related intermediate, outlines a practical synthesis method, underscoring the relevance of fluorophenyl compounds in pharmaceutical manufacturing (Qiu et al., 2009).

Biological Evaluation of Thiophene Analogues

Thiophene analogues of carcinogens have been synthesized and evaluated for potential carcinogenicity, indicating the importance of understanding the biological effects of thiophene-containing compounds. This research provides a basis for assessing the safety and potential therapeutic applications of thiophene derivatives, including analogues similar to the compound of interest (Ashby et al., 1978).

Propriétés

IUPAC Name |

3-(2-fluorophenyl)-N-[(2-thiophen-3-ylphenyl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FNOS/c21-19-8-4-2-5-15(19)9-10-20(23)22-13-16-6-1-3-7-18(16)17-11-12-24-14-17/h1-8,11-12,14H,9-10,13H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSNAMDUOKGEENV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC(=O)NCC2=CC=CC=C2C3=CSC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)cyclopropanesulfonamide](/img/structure/B2814553.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2814555.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxy-5-methylbenzenesulfonamide](/img/structure/B2814557.png)

![N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2814559.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2814565.png)

![3-[2-(Naphthalen-2-yloxy)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2814566.png)

![[4-(3,5-Dimethyl-phenyl)-piperazin-1-yl]-morpholin-4-yl-methanone](/img/structure/B2814567.png)

![6-chloro-7-hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2814571.png)

![(1R,4S,5R)-rel-2-Boc-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/no-structure.png)